REACTION_SMILES
|
[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH3:32][OH:33].[Cl:1][CH2:2][C:3]([CH:4]([CH3:5])[O:6][Si:7]([C:8]([CH3:9])([CH3:10])[CH3:11])([CH3:12])[CH3:13])([OH:14])[c:15]1[c:16]([F:22])[cH:17][c:18]([F:21])[cH:19][cH:20]1.[F-:23].[K+:24].[OH2:25]>>[Cl:1][CH2:2][C:3]([CH:4]([CH3:5])[OH:6])([OH:14])[c:15]1[c:16]([F:22])[cH:17][c:18]([F:21])[cH:19][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(CCl)c1ccc(F)cc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(CCl)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(O)C(O)(CCl)c1ccc(F)cc1F
|
Type
|
product
|
Smiles
|
CC(O)C(O)(CCl)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH3:32][OH:33].[Cl:1][CH2:2][C:3]([CH:4]([CH3:5])[O:6][Si:7]([C:8]([CH3:9])([CH3:10])[CH3:11])([CH3:12])[CH3:13])([OH:14])[c:15]1[c:16]([F:22])[cH:17][c:18]([F:21])[cH:19][cH:20]1.[F-:23].[K+:24].[OH2:25]>>[Cl:1][CH2:2][C:3]([CH:4]([CH3:5])[OH:6])([OH:14])[c:15]1[c:16]([F:22])[cH:17][c:18]([F:21])[cH:19][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(CCl)c1ccc(F)cc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(CCl)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(O)C(O)(CCl)c1ccc(F)cc1F
|
Type
|
product
|
Smiles
|
CC(O)C(O)(CCl)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH3:32][OH:33].[Cl:1][CH2:2][C:3]([CH:4]([CH3:5])[O:6][Si:7]([C:8]([CH3:9])([CH3:10])[CH3:11])([CH3:12])[CH3:13])([OH:14])[c:15]1[c:16]([F:22])[cH:17][c:18]([F:21])[cH:19][cH:20]1.[F-:23].[K+:24].[OH2:25]>>[Cl:1][CH2:2][C:3]([CH:4]([CH3:5])[OH:6])([OH:14])[c:15]1[c:16]([F:22])[cH:17][c:18]([F:21])[cH:19][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(CCl)c1ccc(F)cc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O[Si](C)(C)C(C)(C)C)C(O)(CCl)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(O)C(O)(CCl)c1ccc(F)cc1F
|
Type
|
product
|
Smiles
|
CC(O)C(O)(CCl)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |